molecular formula C20H19N3O4S B2988158 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689766-75-4

3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2988158
CAS No.: 689766-75-4
M. Wt: 397.45
InChI Key: FDTKKSYZVOHJMP-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a morpholine ring, and a thioxo-dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the morpholine ring: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.

    Construction of the thioxo-dihydroquinazolinone core: This is often accomplished through a series of condensation reactions involving isothiocyanates and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to induce apoptosis and cell cycle arrest in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-19-15-10-14(22-5-7-25-8-6-22)2-3-16(15)21-20(28)23(19)11-13-1-4-17-18(9-13)27-12-26-17/h1-4,9-10H,5-8,11-12H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTKKSYZVOHJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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